molecular formula C11H21NO4S B6649398 N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide

N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide

Cat. No.: B6649398
M. Wt: 263.36 g/mol
InChI Key: OKMCJNIGODOHNW-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiane ring, a carboxamide group, and a hydroxy-methylbutyl side chain, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-8(13)11(2,3)12-10(14)9-6-4-5-7-17(9,15)16/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMCJNIGODOHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)NC(=O)C1CCCCS1(=O)=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiane ring and the incorporation of the hydroxy-methylbutyl side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxylate
  • N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-sulfonamide

Uniqueness

N-(3-hydroxy-2-methylbutan-2-yl)-1,1-dioxothiane-2-carboxamide is unique due to its specific combination of functional groups and ring structure

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